molecular formula CHO2Si B3054921 Carboxysilane CAS No. 6248-15-3

Carboxysilane

Cat. No.: B3054921
CAS No.: 6248-15-3
M. Wt: 73.102 g/mol
InChI Key: YENOLDYITNSPMQ-UHFFFAOYSA-N
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Description

Carboxysilane is a versatile organosilicon compound characterized by the presence of both carboxylic acid and silane functional groups. This unique combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, surface modifier, and in the synthesis of advanced materials.

Scientific Research Applications

Carboxysilane finds extensive use in scientific research across multiple disciplines:

Mechanism of Action

The mechanism of action of silanecarboxylic acid involves the in situ generation of silyl ester intermediates . This process is facilitated by the mutual activation of the carboxylic acid and silane .

Future Directions

The future directions of silanecarboxylic acid research could involve exploring its potential applications in various fields. For instance, its ability to undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions could be further investigated . Additionally, its role in the synthesis of organofunctional silanes combining carboxy and alkoxy groups within one molecule could also be a subject of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxysilane can be synthesized through several methods, including hydrosilylation and carboxylation reactions. One common approach involves the hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes in the presence of a platinum (IV) dioxide catalyst. This reaction typically occurs under mild conditions and results in high yields of organofunctional silanes .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Carboxysilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to silanol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Silanol derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Comparison with Similar Compounds

Carboxysilane is unique due to its combination of carboxylic acid and silane functional groups. Similar compounds include:

    Alkoxysilanes: These compounds lack the carboxylic acid group and are primarily used as surface modifiers.

    Carboxyalkanes: These compounds contain carboxylic acid groups but lack the silane functionality.

Uniqueness: this compound’s dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .

Properties

InChI

InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOLDYITNSPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00808205
Record name Silanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.102 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6248-15-3
Record name Silanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carboxysilane
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Carboxysilane
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Carboxysilane
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Carboxysilane

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